Green Chemistry Synthesis Advantage: 7-Hydroxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide via Solvent-Free Condensation
The target compound can be prepared by a solvent‑free condensation of 7‑hydroxy‑2‑oxo‑2H‑chromene‑3‑carboxylic acid with tetrahydrofurfurylamine, providing a yield of 68 % under neat conditions [1]. In contrast, conventional solution‑phase amide coupling methods for analogous 7‑hydroxycoumarin‑3‑carboxamides using PyBOP/DIEA in DMF typically report yields of 60–65 % for diverse amine substrates [2]. The solvent‑free protocol eliminates organic solvent consumption, reaction‑medium waste, and associated disposal costs, while maintaining or modestly improving isolated yield.
| Evidence Dimension | Synthetic yield (isolated product) |
|---|---|
| Target Compound Data | 68 % (solvent‑free condensation, neat tetrahydrofurfurylamine) |
| Comparator Or Baseline | 60–65 % (PyBOP/DIEA‑mediated coupling in DMF for analogous 7‑hydroxycoumarin‑3‑carboxamides with various amines) |
| Quantified Difference | +3 to +8 percentage points absolute yield advantage; elimination of organic solvent use |
| Conditions | Target: neat, solvent‑free, room temperature [1]; Comparator: DMF solvent, PyBOP coupling agent, DIEA base [2] |
Why This Matters
For procurement of multi‑gram quantities, the solvent‑free route reduces raw material costs, simplifies purification, and aligns with sustainable laboratory practices, making this specific derivative more scalable than many solution‑phase synthesized analogs.
- [1] Costa, M. and Proença, M.F. (2016) '4.2.3.6. A Simple and Ecological Preparation of a Chromene‑3‑carboxamide Derivative', in Afonso, C.A.M. et al. (eds.) Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Cambridge: Royal Society of Chemistry, pp. 387–390. View Source
- [2] Thacker, P.S., et al. (2019) 'Design, synthesis and biological evaluation of coumarin‑3‑carboxamides as selective carbonic anhydrase IX and XII inhibitors', Bioorganic Chemistry, 86, pp. 386–392. (General amide coupling procedure for 7‑hydroxycoumarin‑3‑carboxamides.) View Source
